molecular formula C17H15ClFN5O B2958575 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-81-3

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2958575
CAS No.: 899736-81-3
M. Wt: 359.79
InChI Key: VUZLYRUCXWFPLL-UHFFFAOYSA-N
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Description

5-Amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core. The triazole ring is substituted at position 1 with a 3-chlorobenzyl group and at position 4 with a carboxamide moiety linked to a 4-fluoro-2-methylphenyl group. This scaffold is structurally analogous to several bioactive triazole derivatives, which are known for their stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c1-10-7-13(19)5-6-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZLYRUCXWFPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) ions.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-fluoro-2-methylphenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous 1,2,3-triazole-4-carboxamides from the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name / Source R1 (Triazole Substituent) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Key Biological Activities
Target Compound 3-Chlorobenzyl 4-Fluoro-2-methylphenyl ~359.8* Not explicitly reported (inferred antiproliferative potential)
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Fluorophenyl 327.319 Not specified (structural analog)
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 4-Acetylphenyl 335.36 Not specified (acetyl group may modulate solubility)
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 4-Fluorobenzyl ~359.8* Structural similarity; benzyl vs. phenyl substitution affects lipophilicity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl ~366.2* Antiproliferative (renal cancer RXF 393: GP = -13.42%)
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorobenzyl Thiophen-2-ylmethyl 347.80 Sulfur-containing substituent may influence bioavailability

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Bioactivity: The 2,5-dichlorophenyl substituent in correlates with significant antiproliferative activity against renal cancer cells, suggesting that halogenation patterns on the carboxamide aryl group enhance cytotoxicity. In contrast, the target compound’s 4-fluoro-2-methylphenyl group combines electron-withdrawing (F) and electron-donating (CH3) effects, which may balance solubility and target binding .

Physicochemical Properties :

  • The 4-methoxyphenyl substituent in increases polarity (logP ≈ 2.1) compared to the target’s 3-chlorobenzyl (logP ≈ 3.5*), affecting membrane permeability.
  • The 4-acetylphenyl group in introduces a polar ketone, which may reduce lipophilicity but improve water solubility.

Structural Analogues in Drug Design: Benzyl vs. Halogen Positioning: Meta-substituted chlorophenyl groups (e.g., 3-chlorobenzyl in the target) may optimize steric interactions in hydrophobic binding pockets compared to para-substituted variants .

Biological Activity

The compound 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a class of triazole derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of parasitic diseases and cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN5OC_{18}H_{19}ClFN_5O, with a molecular weight of approximately 357.83 g/mol. The structure includes a triazole ring, which is known for its pharmacological versatility.

Research indicates that compounds with the triazole core often exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival, such as those involved in nucleic acid synthesis.
  • Cellular Interaction : The compound has shown potential in disrupting cellular processes in parasites like Trypanosoma cruzi, responsible for Chagas disease. It operates by inhibiting the growth and replication of these pathogens in host cells .

Antiparasitic Activity

In a study focusing on Trypanosoma cruzi, the compound demonstrated significant antiparasitic effects. Key findings include:

  • Potency : The compound exhibited submicromolar activity (pEC50 > 6), indicating high efficacy against the parasite .
  • Selectivity : It showed over 100-fold selectivity against VERO and HepG2 cells, suggesting a favorable safety profile for therapeutic use.

Anticancer Potential

The triazole core has also been linked to anticancer properties. Research has identified that modifications to this core can enhance its ability to inhibit cancer cell proliferation. Specifically:

  • Complex I Inhibition : Similar triazole derivatives have been shown to inhibit mitochondrial complex I, leading to apoptosis in cancer cells .
  • Toxicophore Identification : A toxicophore associated with triazole compounds was identified, which could be crucial for understanding their mechanism in cancer therapy .

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

StudyFocusFindings
1Antiparasitic ActivityDemonstrated significant suppression of T. cruzi burden in mouse models.
2Anticancer ActivityIdentified complex I inhibition leading to increased apoptosis in cancer cell lines.
3Structure-Activity Relationship (SAR)Optimized derivatives showed improved solubility and metabolic stability compared to earlier compounds .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield optimization be approached?

The synthesis of triazole carboxamides typically involves a multi-step process, including:

  • Condensation reactions between substituted anilines and isocyanides to form carboximidoyl chloride intermediates (e.g., as described for structurally similar compounds in PubChem entries) .
  • Cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Yield optimization can be achieved via Design of Experiments (DOE) methodologies, such as factorial designs, to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). Statistical tools like response surface modeling help minimize experimental runs while maximizing yield .

Q. How can researchers address solubility limitations of this compound in aqueous systems during in vitro assays?

Low water solubility is a common issue with triazole derivatives. Strategies include:

  • Co-solvent systems : Use DMSO/water mixtures (e.g., ≤5% DMSO) to maintain bioactivity while improving solubility .
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions to enhance solubility without compromising target binding .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles can improve bioavailability for cellular studies .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and substituent positions. NOESY can resolve steric interactions in the 3-chlorobenzyl group .
  • HPLC-MS : Reverse-phase chromatography (C18 columns) with ESI-MS detects purity (>95%) and validates molecular weight (calculated: 385.83 g/mol; observed: m/z 386.1 [M+H]+^+) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns critical for understanding solid-state stability .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against potential targets like COX-2 or kinases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to COX-2 (PDB ID: 5KIR) or kinase domains. Focus on interactions between the triazole carboxamide moiety and catalytic residues (e.g., Arg120 in COX-2) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy with MM/GBSA .
  • SAR studies : Compare inhibitory activity of analogs with varied substituents (e.g., fluoro vs. methyl groups) to identify pharmacophore requirements .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Dose-response normalization : Account for variations in cell permeability (e.g., P-gp efflux in cancer lines) by correlating IC50_{50} values with intracellular concentrations via LC-MS .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
  • Redox interference controls : Include catalase or superoxide dismutase in assays to rule out artifactual effects from reactive oxygen species (ROS) generation .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Liver microsome assays : Incubate with human/rodent microsomes (1 mg/mL) to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation). Use LC-HRMS to track metabolite formation .
  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzyl C-H) with deuterium to slow oxidative metabolism (deuterium isotope effect) .
  • Prodrug design : Mask the carboxamide as an ester or amide prodrug to enhance oral absorption and hydrolyze in target tissues .

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